molecular formula C11H13N3O B2903409 4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]- CAS No. 252570-57-3

4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-

Cat. No. B2903409
CAS RN: 252570-57-3
M. Wt: 203.245
InChI Key: VNXAVJHXZLNWKY-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a bicyclic structure formed by the fusion of two aromatic rings, a benzene ring and a pyrimidine ring . They are known for their wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid with formamide or formic acid to yield 2-aminobenzylamine, which is then cyclized to give the quinazolinone .


Molecular Structure Analysis

Quinazolinones have a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The position of the nitrogen atoms in the pyrimidine ring and the substitutions on the rings can vary, leading to a wide range of quinazolinone derivatives .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including alkylation, acylation, and halogenation, depending on the substituents present on the rings .


Physical And Chemical Properties Analysis

Quinazolinones are typically crystalline solids. Their physical and chemical properties, such as melting point, solubility, and stability, can vary widely depending on the substituents present on the rings .

Mechanism of Action

The mechanism of action of quinazolinone derivatives depends on their chemical structure and the type of biological activity they exhibit. For example, some quinazolinone derivatives are known to inhibit certain enzymes, while others may interact with various receptors .

Safety and Hazards

Like all chemicals, quinazolinones should be handled with care. Some quinazolinone derivatives may be hazardous and could pose risks to human health and the environment .

Future Directions

Research on quinazolinones is ongoing, with scientists exploring their potential uses in various fields, including medicine and agriculture. Future research will likely focus on synthesizing new quinazolinone derivatives and studying their biological activities .

properties

IUPAC Name

2-[(dimethylamino)methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14(2)7-10-12-9-6-4-3-5-8(9)11(15)13-10/h3-6H,7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXAVJHXZLNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Dimethylamino)methyl)quinazolin-4(3H)-one

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